~33-Fold Improvement in Calcium Flux Potency Over Earlier Piperidinyl-Azetidine Lead Compounds
CCR4 antagonist 3 exhibits an IC50 of 22 nM in the CCR4 calcium flux assay, representing a ~33-fold improvement over an earlier piperidinyl-azetidine lead compound (IC50 = 717 nM) from the same chemical series [1]. This improvement was achieved through rational optimization of the piperidinyl-azetidine core.
| Evidence Dimension | CCR4 calcium flux inhibition IC50 |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | Earlier piperidinyl-azetidine lead compound (BDBM50545758): 717 nM |
| Quantified Difference | ~33-fold more potent |
| Conditions | CCR4 calcium flux assay; data from same laboratory and assay platform (Robles et al., J Med Chem 2020) |
Why This Matters
A 33-fold potency gain in functional assay reduces the compound concentration required for target engagement, directly lowering the effective dose and potential for off-target effects.
- [1] Robles O, et al. J Med Chem. 2020;63(15):8584-8607. BindingDB Entry ID: 50011218, Ki result ID: 51349441 (comparator compound data). View Source
